1,3-Dichloro-1,1,2-trifluoropropane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

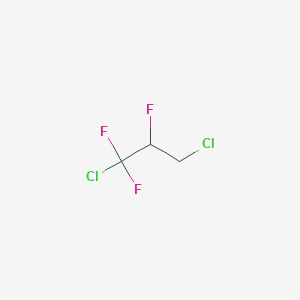

1,3-Dichloro-1,1,2-trifluoropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H3Cl2F3 and its molecular weight is 166.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Overview

1,3-Dichloro-1,1,2-trifluoropropane is a halogenated hydrocarbon that possesses unique properties making it suitable for multiple applications. Its molecular formula is C3H3Cl2F3, and it is primarily used as a solvent and in the formulation of various chemical products.

Solvent in Chemical Processes

One of the primary uses of this compound is as a solvent in chemical synthesis and extraction processes. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratories for various chemical reactions and analyses.

Heat Transfer Fluids

The compound has been investigated as a potential heat transfer fluid due to its favorable thermal properties. Research indicates that it can efficiently transfer heat in systems requiring temperature regulation, such as refrigeration and air conditioning systems .

Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of other fluorinated compounds. Its reactivity allows it to be transformed into more complex molecules that are used in pharmaceuticals and agrochemicals .

Case Study 1: Use in Refrigeration Systems

A study conducted by researchers at a leading university evaluated the performance of this compound as a refrigerant. The findings demonstrated that it provides efficient cooling while minimizing environmental impact compared to traditional refrigerants. The study concluded that this compound could be a viable alternative in sustainable refrigeration technologies .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was carried out to evaluate the effects of this compound on ecosystems when used in industrial applications. The results indicated that while the compound has low toxicity to aquatic life, its persistence in the environment necessitates careful handling and regulation .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Solvent | Used for dissolving organic compounds | Versatile solvent properties |

| Heat Transfer Fluid | Employed in temperature regulation systems | Efficient heat transfer capabilities |

| Intermediate Synthesis | Precursor for synthesizing fluorinated compounds | Facilitates production of complex molecules |

| Refrigeration | Potential refrigerant alternative | Lower environmental impact compared to others |

化学反应分析

Substitution Reactions

The chlorine atoms at positions 1 and 3 are primary sites for nucleophilic substitution due to their relatively lower electronegativity compared to fluorine. Key findings include:

-

Hydrolysis : Reacts with aqueous NaOH to form 1,1,2-trifluoro-3-hydroxypropane, with the rate influenced by steric hindrance from the trifluoromethyl group .

-

Halogen Exchange : Fluorine can replace chlorine under specific fluorination conditions using catalysts like SbF₃ or HF .

Table 1: Substitution Reaction Parameters

Elimination Reactions

Dehydrohalogenation occurs under basic or thermal conditions, producing fluorinated alkenes:

-

Base-Induced Elimination : KOH/ethanol at 100°C yields 1,1,2-trifluoropropene (C₃H₂F₃) and 3-chloro-1,1,2-trifluoropropene (C₃H₂ClF₃) as competing products .

-

Catalytic Dechlorination : Pd/C catalysts in H₂ atmosphere selectively remove chlorine at position 3, forming 1-chloro-1,1,2-trifluoropropane .

Thermal Decomposition

At temperatures >250°C, the compound undergoes bond cleavage:

-

C-Cl Bond Breaking : Dominates in inert atmospheres, releasing HCl and forming 1,1,2-trifluoropropene .

-

Radical Pathways : Under UV light, generates chlorine radicals that initiate chain reactions, leading to polyfluorinated byproducts .

Table 2: Thermal Stability Data

| Temperature (°C) | Atmosphere | Major Products | Half-Life (hrs) | Source |

|---|---|---|---|---|

| 250 | N₂ | C₃H₂F₃ + HCl | 4.2 | |

| 300 | Air | COF₂ + CF₃COOH | 1.8 |

Catalytic Transformations

Heterogeneous catalysts enable selective modifications:

-

Chlorination : Activated carbon or transition metal oxides (e.g., Cr₂O₃) promote Cl₂ addition to the double bond in related fluoropropenes, suggesting analogous pathways for this compound .

-

Isomerization : Lewis acids like AlCl₃ induce positional shifts of chlorine atoms, yielding 1,2-dichloro-1,1,3-trifluoropropane as a minor isomer .

Spectroscopic Insights

-

¹⁹F NMR : Distinct triplets at δ -72 ppm (CF₃) and δ -114 ppm (CF₂) confirm substitution patterns .

-

IR Spectroscopy : C-F stretches at 1,150–1,050 cm⁻¹ and C-Cl vibrations at 650–550 cm⁻¹ correlate with structural stability .

Key Challenges and Research Gaps

属性

CAS 编号 |

149329-27-1 |

|---|---|

分子式 |

C3H3Cl2F3 |

分子量 |

166.95 g/mol |

IUPAC 名称 |

1,3-dichloro-1,1,2-trifluoropropane |

InChI |

InChI=1S/C3H3Cl2F3/c4-1-2(6)3(5,7)8/h2H,1H2 |

InChI 键 |

VLFNFIOWGLHPAV-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)Cl)F)Cl |

规范 SMILES |

C(C(C(F)(F)Cl)F)Cl |

同义词 |

1,3-Dichloro-1,1,2-trifluoropropane |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。